molecular formula C10H12F3N B105808 (S)-Norfenfluramine CAS No. 19036-73-8

(S)-Norfenfluramine

Cat. No. B105808
CAS RN: 19036-73-8
M. Wt: 203.2 g/mol
InChI Key: MLBHFBKZUPLWBD-ZETCQYMHSA-N
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Description

(S)-Norfenfluramine is a metabolite of the amphetamine analog fenfluramine, which was previously prescribed as an appetite suppressant. The stereoisomers of fenfluramine, including (S)-norfenfluramine, are known to interact with serotonin (5-HT) transporters to release 5-HT from neurons. This interaction is significant in understanding the anorectic properties of the drug and its metabolites .

Synthesis Analysis

The synthesis of (S)-norfenfluramine occurs through the N-deethylation of fenfluramine. This metabolic process results in the formation of both (+)- and (-)-norfenfluramine isomers. The (+)-isomer, in particular, has been shown to be a potent substrate for norepinephrine transporters, which suggests that it contributes to the synaptic release of monoamines such as 5-HT, norepinephrine (NE), and dopamine (DA) .

Molecular Structure Analysis

The molecular structure of (S)-norfenfluramine is closely related to that of its parent compound, fenfluramine. The removal of an ethyl group during metabolism results in the formation of the norfenfluramine isomers. The stereochemistry of these isomers plays a crucial role in their interaction with monoamine transporters and their subsequent effects on neurotransmitter release .

Chemical Reactions Analysis

(S)-Norfenfluramine has been shown to induce the release of 5-HT and DA from neurons. The release mechanism is complex and involves different pools of neurotransmitters, with (S)-norfenfluramine acting primarily on the cytoplasmic pool. It is also capable of inducing a Ca2+-dependent vesicular release of neurotransmitters, which is a characteristic shared with some amphetamine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-norfenfluramine contribute to its biological activity. It is a potent substrate for 5-HT transporters and can release [3H]5-HT from synaptosomes. The compound's effects on NE and DA release are mediated at least partly via NE transporters. The release of [3H]5-HT induced by (S)-norfenfluramine is partly Ca2+-dependent, and it is also inhibited by Cd2+, which suggests the involvement of voltage-dependent Ca2+ channels in the release mechanism .

Scientific Research Applications

Interaction with Serotonin Receptors

(S)-Norfenfluramine has been studied for its interaction with serotonin receptors. It exhibits high affinity for 5-HT(2B) and 5-HT(2C) receptors, which is notable due to the role of these receptors in various physiological processes. For instance, norfenfluramine's interaction with 5-HT(2B) receptors has been linked to valvular heart disease and myofibroblast proliferation, as found in studies on heart valves in humans and pigs (Fitzgerald et al., 2000). Additionally, the serotonergic action of norfenfluramine has been demonstrated in human tissue, such as platelets, suggesting its broader implications in serotonergic signaling (Jagroop & Mikhailidis, 2000).

Vasoactivity and Blood Pressure

Another area of research is the vasoactive properties of norfenfluramine. It has been shown to contract arterial smooth muscle and potentially increase blood pressure. This action is primarily mediated through the 5-HT(2A) receptor, as demonstrated in various arterial studies (Ni et al., 2004), (Ni et al., 2007).

Interaction with Monoamine Transporters

Research has also been conducted on norfenfluramine's interaction with monoamine transporters. It has been identified as a potent substrate for norepinephrine transporters, indicating its potential involvement in neurotransmitter modulation within the central nervous system (Rothman et al., 2003).

Role in Appetite Suppression and Obesity Treatment

Norfenfluramine has been investigated for its role in appetite suppression and potential use in obesity treatment. Its agonist activity at serotonin 5-HT(2C) receptors has been linked to the anti-obesity properties observed with fenfluramine, suggesting its therapeutic potential in this area (Miller, 2005).

Neurotoxicity and Neurochemical Effects

Studies have explored the neurotoxicity of norfenfluramine, particularly its effects on serotonin neurons. For instance, the stereoisomers of fenfluramine and norfenfluramine have been compared for their potential to cause serotonin neurotoxicity, revealing differences in potency and impact on serotonergic markers (Johnson & Nichols, 1990).

Effect on Glucose Uptake and Lipogenesis

There is research into norfenfluramine's effect on glucose uptake and lipogenesis, particularly in relation to its potential anti-obesity effects. Studies have investigated its impact on glucose uptake in human skeletal muscle, offering insights into its metabolic effects (Kirby, 1974).

properties

IUPAC Name

(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBHFBKZUPLWBD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Norfenfluramine

CAS RN

19036-73-8
Record name (+)-Norfenfluramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19036-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfenfluramine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019036738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-α-methyl-m-(trifluoromethyl)phenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NORFENFLURAMINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLX07A6ZIY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
V Setola, M Dukat, RA Glennon, BL Roth - Molecular pharmacology, 2005 - ASPET
S-(+)-Norfenfluramine (SNF)—an active metabolite of the now-banned anorexigen fenfluramine—has been implicated in the drug's appetite-suppressing actions and its life-threatening …
Number of citations: 86 molpharm.aspetjournals.org
IC Kilpatrick, M Traut, DJ Heal - International journal of obesity, 2001 - nature.com
OBJECTIVE AND DESIGN: It has been proposed that the anti-obesity agent, phentermine, may act in part via inhibition of monoamine oxidase (MAO). The ability of phentermine to …
Number of citations: 23 www.nature.com
A Seddik, M Holy, R Weissensteiner, B Zdrazil… - Molecular …, 2013 - ncbi.nlm.nih.gov
The structurally similar serotonin and dopamine transporter (resp. SERT and DAT) play an important role in neuronal transmission. Although the concept of their function, ie the re-…
Number of citations: 17 www.ncbi.nlm.nih.gov
V Setola - 2005 - search.proquest.com
G protein-coupled receptors (GPCRs) are plasma membrane proteins that act as sensors for extracellular stimuli (eg, photons, neurohumoral moduluators, odorants and tastants, lipids). …
Number of citations: 1 search.proquest.com
CR Kelly, NA Sharif - Journal of Pharmacology and Experimental …, 2006 - ASPET
… M-100907, SB-242084, RS-127445, R-norfenfluramine, and S-norfenfluramine were synthesized by the Medicinal Chemistry Department of Alcon Research, Ltd. (Fort Worth, TX) or …
Number of citations: 40 jpet.aspetjournals.org
AH Lewin, GM Miller, B Gilmour - Bioorganic & medicinal chemistry, 2011 - Elsevier
The demonstrated ability of amphetamine to functionally activate the rat trace amine associated receptor 1 (rTAAR1) and the subsequent reports of amphetamine activation of TAAR1 in …
Number of citations: 31 www.sciencedirect.com
P Nistala - 2018 - scholarscompass.vcu.edu
5-HT 2B receptor agonism causes cardiac valvulopathy, a condition characterized by thickening of the heart valves and as a result, regurgitation of blood within the heart. The anti-…
Number of citations: 1 scholarscompass.vcu.edu
AS Gross, AC Phillips, J Boutagy… - Journal of Chromatography …, 1993 - Elsevier
A method to determine the concentration of dexfenfluramine and its active metabolite nordexfenfluramine in human urine from healthy volunteers is described utilising a high-…
Number of citations: 10 www.sciencedirect.com
G Coquerel, G Perez, P Hartman - Journal of crystal growth, 1988 - Elsevier
S and R norfenfluramine dichloroacetate crystallize as a conglomerate with wide metastable supersaturation zones, although preferential crystallization does not occur. Irreversible …
Number of citations: 15 www.sciencedirect.com
RG Booth, L Fang, Y Huang, A Wilczynski… - European journal of …, 2009 - Elsevier
The serotonin 5-HT 2A , 5-HT 2B , and 5-HT 2C G protein-coupled receptors signal primarily through Gα q to activate phospholipase C (PLC) and formation of inositol phosphates (IP) …
Number of citations: 67 www.sciencedirect.com

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